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Compound of Interest

Compound Name:
[3-(Hydroxymethyl)phenoxy]acetic

acid

CAS No.: 6625-88-3

Cat. No.: B7784019 Get Quote

Introduction
3-(Hydroxymethyl)phenoxyacetic acid (CAS No. 6625-88-3) is a bifunctional aromatic

compound characterized by a benzene ring substituted with a hydroxymethyl group (–CH₂OH)

at the meta position relative to a phenoxyacetic acid moiety (–OCH₂COOH).[1]

While its para-isomer, 4-(hydroxymethyl)phenoxyacetic acid (HMPA), is ubiquitous as an acid-

labile linker in Solid-Phase Peptide Synthesis (SPPS), the 3-isomer represents a distinct

chemical entity with unique electronic properties and stability profiles.[1] This guide explores its

role as a versatile building block in medicinal chemistry and a potential linker with modified acid

sensitivity.[1]

Structural Analysis & Electronic Properties
2.1 Molecular Geometry
The molecule features a 1,3-disubstituted benzene ring. The spatial arrangement of the

hydroxymethyl and phenoxyacetic acid groups in the meta position disrupts the direct

resonance conjugation often seen in para-substituted analogs.

Formula: C₉H₁₀O₄[1][2][3]

Molecular Weight: 182.17 g/mol [1]
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SMILES:OCC1=CC(OCC(O)=O)=CC=C1

Key Functional Groups:

Carboxylic Acid: Provides a handle for amide bond formation or esterification.[1]

Primary Alcohol (Benzylic): Acts as a nucleophile or attachment point for payloads.[1]

Ether Linkage: Stable under most physiological conditions, contributing to the scaffold's

robustness.

2.2 Electronic Effects: Meta vs. Para
The meta positioning significantly alters the electronic environment compared to the HMPA

linker.[1]

HMPA (Para): The oxygen of the ether linkage can donate electron density into the ring via

resonance, stabilizing the benzylic carbocation formed during acid cleavage (e.g., with TFA).

[1] This makes the para-benzylic ester linkage highly acid-labile.

3-Isomer (Meta): In the meta position, resonance stabilization of a benzylic carbocation is

minimal.[1] The inductive electron-withdrawing effect of the phenoxy oxygen dominates,

potentially making esters derived from the 3-isomer more stable to acid than their para

counterparts. This property can be exploited to design "safety-catch" linkers or more robust

drug conjugates.[1]

Synthesis & Manufacturing Protocols
The synthesis of 3-(Hydroxymethyl)phenoxyacetic acid typically follows a Williamson ether

synthesis pathway, starting from commercially available 3-hydroxybenzyl alcohol.

3.1 Synthetic Pathway (Graphviz Diagram)
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Figure 1: Synthesis of 3-(Hydroxymethyl)phenoxyacetic acid via Williamson Ether Synthesis.

Click to download full resolution via product page

3.2 Detailed Experimental Protocol
Objective: Synthesis of 3-(Hydroxymethyl)phenoxyacetic acid from 3-hydroxybenzyl alcohol.

Reagents:

3-Hydroxybenzyl alcohol (1.0 eq)[1]

Chloroacetic acid (1.2 eq)[1]

Sodium hydroxide (NaOH, 2.5 eq)[1]

Water/Ethanol (solvent)[1][4][5]

Hydrochloric acid (HCl, 6M)[1]

Step-by-Step Methodology:

Deprotonation: Dissolve 3-hydroxybenzyl alcohol (12.4 g, 100 mmol) in a solution of NaOH

(10 g, 250 mmol) in water (50 mL). Stir at 0°C for 30 minutes to form the phenoxide.

Alkylation: Slowly add a solution of chloroacetic acid (11.3 g, 120 mmol) in water (20 mL),

maintaining the temperature below 10°C to prevent side reactions.
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Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress

via TLC (SiO₂, MeOH:DCM 1:9) or HPLC.[1]

Workup: Cool the mixture to room temperature. Acidify carefully with 6M HCl to pH ~2. The

product may precipitate as a white solid.

Extraction: If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced

pressure.

Purification: Recrystallize from water or a mixture of Ethyl Acetate/Hexane to yield the pure

acid.[1]

Yield: Typical yields range from 65% to 80%.[1]

Applications in Drug Development & Chemical Biology
4.1 Linker Chemistry (SPPS & ADCs)
While less common than the para-isomer, the 3-isomer serves as a specialized linker where

increased stability is required.

Fine-Tuned Lability: The meta-substitution reduces the stability of the benzylic carbocation

intermediate.[1] Consequently, ester linkages formed at the benzylic position require harsher

acidic conditions (e.g., HF or TFMSA) for cleavage compared to the TFA-labile HMPA linker.

Orthogonal Protection: Can be used in strategies requiring a linker that survives mild acid

treatments (e.g., removal of Boc groups) but cleaves under strong acid conditions.[1]

4.2 Pharmaceutical Intermediate
The molecule serves as a core scaffold for:

Phenoxyacetic Acid Derivatives: A class of compounds with known activity as PPAR agonists

(peroxisome proliferator-activated receptors) for metabolic disorders.[1]

Pro-drug Design: The hydroxyl group can be esterified with a carboxylic acid drug payload,

improving lipophilicity and bioavailability, releasing the active drug upon hydrolysis.
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Table 1: Comparison of 3- and 4-Isomers

Feature
3-
(Hydroxymethyl)phenoxya
cetic Acid

4-
(Hydroxymethyl)phenoxya
cetic Acid (HMPA)

Substitution Meta (1,[1]3) Para (1,4)

Electronic Effect
Inductive withdrawal

(destabilizes carbocation)

Resonance donation

(stabilizes carbocation)

Acid Stability
High (Requires strong acid for

cleavage)
Low (Cleaves with 95% TFA)

Primary Use
Specialized intermediate,

stable linker

Standard SPPS linker (Wang

resin equivalent)

CAS Number 6625-88-3 68858-21-9

Analytical Characterization
To verify the identity of the synthesized compound, the following spectral data should be

obtained.

¹H NMR (400 MHz, DMSO-d₆):

δ 12.8 (s, 1H, -COOH)

δ 7.25 (t, 1H, Ar-H5)

δ 6.95 (s, 1H, Ar-H2)

δ 6.85 (d, 1H, Ar-H6)

δ 6.80 (d, 1H, Ar-H4)

δ 5.20 (t, 1H, -OH)

δ 4.65 (s, 2H, -OCH₂-)
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δ 4.48 (d, 2H, Ar-CH₂-)

Mass Spectrometry (ESI-MS):

Calculated Mass: 182.06

Observed [M-H]⁻: 181.1[1]

IR Spectroscopy:

Broad peak at 3300–2500 cm⁻¹ (O-H stretch, carboxylic acid).[1]

Strong peak at ~1710 cm⁻¹ (C=O stretch).[1]

Peaks at ~1600, 1580 cm⁻¹ (C=C aromatic).[1]

Safety & Stability
Handling: Wear standard PPE (gloves, lab coat, safety goggles). The compound is an

organic acid and phenol derivative; avoid contact with skin and eyes.

Storage: Store in a cool, dry place (2–8°C). Keep container tightly closed to prevent moisture

absorption.[1]

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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